molecular formula C18H14N2O3S B2960847 4-[(Z)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid CAS No. 725710-50-9

4-[(Z)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid

Cat. No. B2960847
CAS RN: 725710-50-9
M. Wt: 338.38
InChI Key: OWHXDNVZQVNGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality 4-[(Z)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Z)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Fluorescence Imaging

Benzimidazole derivatives, such as Hoechst 33258, are known for their strong affinity to bind to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property has made them valuable tools in cell biology for chromosome and nuclear staining, DNA content analysis via flow cytometry, and the investigation of plant chromosomes. Additionally, they serve as starting points for rational drug design due to their radioprotective and topoisomerase inhibiting properties (Issar & Kakkar, 2013).

Medicinal Chemistry and Drug Design

Benzimidazole derivatives exhibit a broad spectrum of pharmacological functions, including antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory activities. Their versatility in medicinal chemistry is highlighted by their role as crucial pharmacophores and privileged structures in drug development. The Mannich base benzimidazole derivatives, in particular, have shown significant medicinal applications, offering a high degree of structural variety beneficial for therapeutic agents with enhanced efficacy and reduced toxicity (Vasuki et al., 2021).

Synthetic Chemistry and Pharmacological Activities

The synthesis of 2-guanidinobenzazoles and their potential as therapeutic agents have been explored, with a focus on their pharmacological activities such as cytotoxicity, cell proliferation inhibition, and apoptosis induction. These studies emphasize the importance of synthetic chemistry in developing new pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).

Anticancer Agents Development

Knoevenagel condensation products have been recognized for their significant role in generating molecules with pharmacological interest, predominantly toward cancer treatment. The reaction framework has been utilized to develop a library of chemical compounds exhibiting remarkable anticancer activity by targeting various cancer mechanisms (Tokala et al., 2022).

properties

IUPAC Name

4-[(Z)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-11-2-8-14(9-3-11)20-16(21)15(19-18(20)24)10-12-4-6-13(7-5-12)17(22)23/h2-10H,1H3,(H,19,24)(H,22,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHXDNVZQVNGLA-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(4-Methylphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}benzoic acid

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